Terbium carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

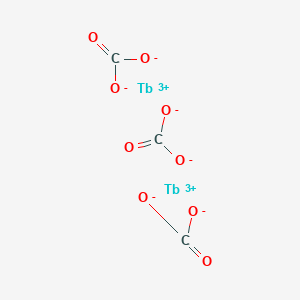

terbium(3+);tricarbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Tb/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEHHJBYKPTNLM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Tb+3].[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3O9Tb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890612 | |

| Record name | Terbium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6067-34-1 | |

| Record name | Carbonic acid, terbium(3+) salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006067341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, terbium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terbium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diterbium tricarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Terbium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbium carbonate (Tb₂(CO₃)₃) is an inorganic compound of the rare earth element terbium. It typically presents as a white, water-insoluble solid.[1][2] This compound serves as a precursor for the synthesis of other terbium compounds, such as terbium oxide, through calcination.[1] Terbium and its compounds are of significant interest in various fields due to their unique luminescent properties, finding applications in phosphors for lighting and displays, and as dopants in solid-state devices. This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a workflow for its synthesis and characterization.

Physical Properties of this compound

A summary of the key physical properties of this compound is presented in the table below. It is important to note that specific values for density, melting point, and boiling point are not consistently reported in the literature for this compound, as it tends to decompose upon heating.

| Property | Value | Source(s) |

| Chemical Formula | Tb₂(CO₃)₃ (anhydrous) | [3] |

| Tb₂(CO₃)₃·xH₂O (hydrated) | [4] | |

| Molecular Weight | 497.88 g/mol (anhydrous) | [3] |

| 515.89 g/mol (monohydrate) | [3] | |

| Appearance | White solid/powder | [2][4] |

| Solubility | Insoluble in water | [1][2] |

| Density | Not available | [5] |

| Melting Point | Decomposes upon heating | [4] |

| Boiling Point | Not applicable | [5] |

| Thermal Decomposition | Decomposes to terbium oxide (Tb₄O₇) | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are outlined below.

Synthesis of this compound (Precipitation Method)

This protocol describes the synthesis of this compound via a precipitation reaction between terbium(III) chloride and a carbonate source.[6]

Materials:

-

Terbium(III) chloride (TbCl₃)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Carbon dioxide (gas)

Procedure:

-

Prepare a saturated solution of terbium(III) chloride in deionized water.

-

Prepare a saturated solution of sodium bicarbonate in deionized water.

-

Bubble carbon dioxide gas through the sodium bicarbonate solution to ensure saturation.

-

Slowly add the terbium(III) chloride solution to the carbon dioxide-saturated sodium bicarbonate solution with constant stirring. A white precipitate of this compound will form.

-

Continue stirring the mixture for a predetermined period to ensure complete precipitation.

-

Filter the precipitate using a Buchner funnel and wash it several times with deionized water saturated with carbon dioxide to remove any unreacted starting materials and by-products.[6]

-

Dry the resulting white powder in a desiccator or at a low temperature in an oven to obtain this compound hydrate.

Characterization of Physical Properties

The density of the insoluble this compound powder can be determined using a pycnometer.[1][7][8]

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

A liquid in which this compound is insoluble (e.g., toluene or ethanol)

-

Thermometer

-

Vacuum desiccator

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper. Weigh the empty pycnometer (m₁).

-

Fill the pycnometer with the chosen liquid and insert the stopper, ensuring no air bubbles are trapped. Wipe any excess liquid from the outside and weigh the filled pycnometer (m₂).

-

Empty and dry the pycnometer. Add a known mass of the dry this compound powder to the pycnometer and weigh it (m₃).

-

Add the liquid to the pycnometer containing the powder until it is full. Gently swirl to remove any trapped air bubbles. A vacuum desiccator can be used to facilitate the removal of air.

-

Insert the stopper, wipe the exterior clean, and weigh the pycnometer containing the powder and the liquid (m₄).

-

Measure the temperature of the liquid to determine its density (ρ_liquid) from a reference table.

-

Calculate the density of the this compound (ρ_sample) using the following formula: ρ_sample = [(m₃ - m₁) / ((m₂ - m₁) - (m₄ - m₃))] * ρ_liquid

Thermogravimetric analysis is used to study the thermal decomposition of this compound.[4][9][10]

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Sample pans (e.g., alumina or platinum)

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into a tared sample pan.

-

Place the sample pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show mass loss at specific temperatures, corresponding to the dehydration and decomposition of the carbonate to the oxide. The final residual mass should correspond to the stoichiometric amount of terbium oxide.

X-ray powder diffraction is used to determine the crystal structure of the synthesized this compound.

Apparatus:

-

X-ray Diffractometer with a suitable X-ray source (e.g., Cu Kα)

-

Sample holder

-

Mortar and pestle

Procedure:

-

Grind the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powdered sample onto the sample holder.

-

Place the sample holder in the X-ray diffractometer.

-

Set the instrument parameters, including the angular range (e.g., 10-80° 2θ), step size, and scan speed.

-

Perform the XRD scan.

-

The resulting diffraction pattern can be analyzed to identify the crystal system, space group, and lattice parameters of the this compound. This is typically done by comparing the experimental pattern with databases such as the ICDD's Powder Diffraction File™ (PDF®).

Workflow and Process Visualization

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: Synthesis of this compound via Precipitation.

Caption: Characterization of this compound.

References

- 1. che.utah.edu [che.utah.edu]

- 2. cma4ch.org [cma4ch.org]

- 3. Carbonic acid, terbium(3+) salt (3:2) | C3O9Tb2 | CID 165401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. americanelements.com [americanelements.com]

- 6. Terbium compounds - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. fpharm.uniba.sk [fpharm.uniba.sk]

- 9. chembam.com [chembam.com]

- 10. Thermogravimetric study of calcium carbonate decomposition | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]

An In-depth Technical Guide to Terbium Carbonate: Chemical Formula and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formula, structure, and characterization of terbium carbonate. The information presented is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this inorganic compound.

Chemical Formula and General Description

This compound is an inorganic compound with the general chemical formula Tb₂(CO₃)₃ . It is most commonly found in its hydrated form, denoted as Tb₂(CO₃)₃·xH₂O . The anhydrous form has a molecular weight of approximately 497.88 g/mol . This compound typically appears as a white, crystalline solid.

Crystalline Structure

Hydrated this compound often crystallizes in a structure analogous to the mineral tengerite. One identified form of crystalline this compound exhibits a monoclinic crystal system. Due to the ionic radius of Tb³⁺, its carbonate is isostructural with other tengerite-type rare earth carbonates, such as yttrium carbonate (tengerite-(Y)). The structure of tengerite-type carbonates consists of layers of nine-fold coordinated rare-earth element polyhedra and carbonate groups.

The crystallographic data for a monoclinic form of hydrated this compound is presented in the table below. For a more detailed structural analysis, including bond lengths and angles, data from the isostructural tengerite-(Y) is provided as a representative model.

Quantitative Structural Data

| Property | Value (Hydrated this compound)[1] | Value (Tengerite-(Y) - Orthorhombic)[2] |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | Not specified | Bb21m |

| Lattice Parameters | a = 18.745 Å | a = 6.078 Å |

| b = 14.244 Å | b = 9.157 Å | |

| c = 15.329 Å | c = 15.114 Å | |

| β = 95.263° | - | |

| Unit Cell Volume | 4078.6 ų (calculated) | 841.19 ų |

| Formula Units (Z) | Not specified | 4 |

Representative Bond Lengths and Angles (from Tengerite-(Y))

| Bond/Angle | Value Range / Specific Value |

| Y-O (carbonate) | 2.336 - 2.559 Å |

| Y-O (water) | 2.378 Å |

| C-O | 1.261 - 1.303 Å |

| O-C-O | 118.8° - 121.1° |

Experimental Protocols

Synthesis of this compound via Precipitation

This protocol describes a common method for synthesizing crystalline this compound.

Materials:

-

Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O) or Terbium(III) chloride (TbCl₃)

-

Ammonium bicarbonate ((NH₄)HCO₃) or Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.1 M solution of the terbium salt (e.g., dissolve the appropriate amount of Tb(NO₃)₃·6H₂O in deionized water).

-

Prepare a solution of the precipitating agent (e.g., a 0.5 M solution of ammonium bicarbonate).

-

-

Precipitation:

-

Place the terbium salt solution in a beaker on a magnetic stirrer and begin stirring.

-

Slowly add the ammonium bicarbonate solution dropwise to the terbium salt solution. A white precipitate of this compound will form immediately.

-

Continue adding the precipitating agent until no further precipitation is observed. An excess of the carbonate solution can ensure complete precipitation.

-

-

Aging the Precipitate:

-

Continue stirring the mixture at room temperature for a period of 2 to 24 hours. This "aging" process allows for the development of more crystalline particles.

-

-

Isolation and Washing:

-

Separate the precipitate from the supernatant by vacuum filtration.

-

Wash the collected precipitate several times with deionized water to remove any unreacted salts and byproducts.

-

Perform a final wash with ethanol or acetone to aid in drying.

-

-

Drying:

-

Dry the washed precipitate in an oven at a low temperature (e.g., 60-80 °C) overnight to obtain the final hydrated this compound product.

-

Characterization by Powder X-ray Diffraction (PXRD)

Objective: To determine the crystalline phase and lattice parameters of the synthesized this compound.

Instrumentation:

-

A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

Sample Preparation:

-

Grind a small amount of the dried this compound sample into a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.

-

Mount the fine powder onto a sample holder. Ensure the surface of the powder is flat and level with the surface of the holder.

Data Collection:

-

Place the sample holder into the diffractometer.

-

Set the instrument parameters. Typical settings for inorganic compounds are:

-

2θ Scan Range: 10° to 80°

-

Step Size: 0.02°

-

Scan Speed (Time per Step): 1-2 seconds

-

-

Initiate the X-ray scan.

Data Analysis:

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to a reference database, such as the International Centre for Diffraction Data (ICDD).

-

The lattice parameters can be calculated from the positions of the diffraction peaks using software packages that perform indexing and Rietveld refinement.

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the synthesized this compound, specifically the carbonate ions and water molecules.

Instrumentation:

-

An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (using ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Collection:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typical parameters include:

-

Spectral Range: 4000 to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

Data Analysis:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands:

-

Carbonate (CO₃²⁻) vibrations: Strong absorption bands are expected around 1400-1500 cm⁻¹ (asymmetric stretching), 1060-1090 cm⁻¹ (symmetric stretching), and 840-880 cm⁻¹ (out-of-plane bending). The presence of multiple, non-equivalent carbonate groups can lead to splitting of these peaks.

-

Water (H₂O) vibrations: A broad absorption band in the region of 3000-3600 cm⁻¹ corresponds to the O-H stretching vibrations of water molecules. A bending vibration for water is typically observed around 1600-1640 cm⁻¹.

-

Visualization of the Scientific Workflow

The following diagram illustrates the logical workflow from synthesis to the structural and compositional analysis of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide on the Solubility of Terbium Carbonate in Water and Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbium (Tb), a lanthanide series rare earth element, and its compounds are of significant interest in various scientific and technological fields, including as phosphors in lighting and displays, as dopants in solid-state devices, and increasingly in biomedical applications. Terbium carbonate (Tb₂(CO₃)₃) serves as a crucial precursor for the synthesis of other terbium compounds and materials. A thorough understanding of its solubility characteristics in aqueous media, particularly in water and acidic solutions, is paramount for its effective utilization in research, chemical synthesis, and potential pharmaceutical development. This technical guide provides a comprehensive overview of the available scientific knowledge on the solubility of this compound, detailing its behavior in water and various acids, and outlines relevant experimental methodologies.

Solubility of this compound in Water

This compound is consistently reported as being practically insoluble in water.[1][2][3][4][5][6] This low solubility is a characteristic feature of most rare earth carbonates.

Quantitative Solubility Data

Table 1: Solubility of this compound in Water

| Parameter | Value | Reference |

| Qualitative Solubility | Insoluble | [1][2][3][4][5][6] |

| Estimated Molar Solubility | 10⁻⁵ - 10⁻⁷ mol/L | General value for rare earth carbonates |

Solubility of this compound in Acids

This compound readily dissolves in acidic solutions. This reaction is characteristic of metal carbonates and results in the formation of a terbium salt, water, and carbon dioxide gas.[1] The general chemical equation for this reaction is:

Tb₂(CO₃)₃(s) + 6H⁺(aq) → 2Tb³⁺(aq) + 3H₂O(l) + 3CO₂(g)

The dissolution in acids is a fundamental property utilized in the synthesis of various terbium salts and in the processing of terbium-containing materials.

Dissolution in Specific Acids

While specific quantitative data on the solubility of this compound in different acids at various concentrations is scarce in the literature, the reaction is known to proceed readily with common mineral acids such as hydrochloric acid (HCl), nitric acid (HNO₃), and sulfuric acid (H₂SO₄). The rate and extent of dissolution are dependent on factors such as the acid concentration, temperature, and the physical characteristics of the this compound solid (e.g., particle size, surface area).

Studies on the leaching kinetics of rare earth elements from ores using acidic solutions indicate that the dissolution is a diffusion-controlled process through a product layer.[7]

Experimental Protocols

Detailed experimental protocols for the determination of this compound solubility are not explicitly available in the reviewed literature. However, standard methodologies for determining the solubility of sparingly soluble salts can be adapted.

Protocol for Determining Aqueous Solubility (Ksp)

-

Synthesis and Characterization of this compound: High-purity this compound should be synthesized, for instance, by reacting a soluble terbium salt (e.g., terbium nitrate) with a soluble carbonate (e.g., sodium carbonate). The resulting precipitate should be thoroughly washed with deionized water to remove any soluble impurities and then dried. The purity and stoichiometry of the synthesized this compound should be confirmed using analytical techniques such as X-ray Diffraction (XRD) and elemental analysis.

-

Equilibration: A suspension of a known excess amount of this compound in deionized water is prepared in a sealed, temperature-controlled vessel. The suspension is agitated (e.g., using a magnetic stirrer or a shaker bath) for an extended period to ensure that equilibrium is reached between the solid and the dissolved ions. The time required to reach equilibrium should be determined experimentally by analyzing aliquots of the solution at different time points until the terbium concentration becomes constant.

-

Phase Separation: Once equilibrium is established, the solid and liquid phases are separated. This is typically achieved by filtration through a fine-pore membrane filter (e.g., 0.22 µm) or by centrifugation followed by careful decantation of the supernatant.

-

Analysis of Terbium Concentration: The concentration of terbium ions (Tb³⁺) in the saturated aqueous solution is determined using a sensitive analytical technique. Suitable methods include:

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): These are highly sensitive techniques for elemental analysis.

-

Spectrophotofluorometry: The fluorescence of terbium ions can be utilized for their quantification.[8]

-

Complexometric Titration: Titration with a chelating agent like EDTA can be used to determine the terbium concentration.[9][10]

-

-

Calculation of Ksp: From the equilibrium concentration of Tb³⁺, the concentration of CO₃²⁻ can be calculated based on the stoichiometry of the dissolution reaction (Tb₂(CO₃)₃ ⇌ 2Tb³⁺ + 3CO₃²⁻). The solubility product constant (Ksp) is then calculated using the expression: Ksp = [Tb³⁺]²[CO₃²⁻]³.

Protocol for Determining Solubility in Acidic Solutions

-

Preparation of Acidic Solutions: A series of acidic solutions with varying concentrations (e.g., 0.1 M, 0.5 M, 1.0 M HCl, HNO₃, or H₂SO₄) are prepared.

-

Dissolution Experiment: A known mass of this compound is added to a known volume of the acidic solution in a reaction vessel. The mixture is stirred at a constant temperature.

-

Monitoring the Reaction: The dissolution process can be monitored by observing the cessation of CO₂ evolution. Alternatively, the concentration of terbium in the solution can be measured over time to determine the rate of dissolution.

-

Determination of Solubility: The solubility can be expressed as the mass of this compound that dissolves in a given volume of the acid solution at a specific concentration and temperature. This can be determined by either ensuring all the added solid dissolves and then calculating the concentration, or by adding an excess of the solid, allowing the system to reach equilibrium, and then measuring the terbium concentration in the solution as described in the aqueous solubility protocol.

Signaling Pathways and Logical Relationships

The dissolution of this compound is a chemical process governed by principles of solubility and acid-base chemistry. The logical relationships can be visualized as follows:

Caption: Dissolution pathways of this compound in water and acid.

Experimental Workflow

A generalized workflow for determining the solubility of this compound is depicted below.

Caption: A generalized experimental workflow for solubility determination.

Conclusion

This technical guide summarizes the current understanding of the solubility of this compound in water and acidic solutions. While qualitatively it is established that this compound is insoluble in water and soluble in acids, there is a notable lack of specific quantitative data, such as a definitive Ksp value and concentration-dependent solubility in various acids. The provided experimental protocols offer a framework for researchers to systematically determine these important parameters. Further research to quantify the solubility of this compound under various conditions would be highly beneficial for its application in materials science, chemical synthesis, and the development of novel therapeutic and diagnostic agents.

References

- 1. americanelements.com [americanelements.com]

- 2. Terbium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]

- 3. Terbium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]

- 4. americanelements.com [americanelements.com]

- 5. Terbium (III) Carbonate (Tb2(CO3)3) (CAS No. 6067-34-1) Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 6. heegermaterials.com [heegermaterials.com]

- 7. researchgate.net [researchgate.net]

- 8. Spectrophotofluorometric determination of terbium and europium in potassium carbonate solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. repository.belmont.edu [repository.belmont.edu]

- 10. "Complexometric titration of terbium(III) compounds: an analytical blas" by Jake E. Timbes, Cameron Bateman et al. [repository.belmont.edu]

In-Depth Technical Guide: The Thermal Decomposition Behavior of Terbium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of terbium carbonate (Tb₂(CO₃)₃). Terbium compounds are of significant interest in various fields, including as phosphors in lighting and displays, and as probes in biomedical research. Understanding the thermal properties of this compound is crucial for the synthesis of high-purity terbium oxides and for controlling the material's characteristics in various applications. This document outlines the decomposition pathway, presents quantitative data from thermogravimetric and differential thermal analyses, and details the experimental protocols for these characterization techniques.

Core Concepts: Thermal Decomposition of Rare Earth Carbonates

The thermal decomposition of hydrated rare earth carbonates, including this compound, is a multi-stage process. Generally, the decomposition proceeds through the following key stages:

-

Dehydration: The initial stage involves the loss of water of hydration at relatively low temperatures.

-

Formation of Anhydrous Carbonate: Following dehydration, the anhydrous carbonate is formed.

-

Formation of Oxycarbonates: The anhydrous carbonate then decomposes to form intermediate oxycarbonate species. The exact nature of these intermediates can vary depending on the specific rare earth element and the experimental conditions.

-

Formation of Oxide: Finally, at higher temperatures, the oxycarbonates decompose to yield the corresponding rare earth oxide. For terbium, this is typically terbium(III,IV) oxide (Tb₄O₇), a mixed-valence oxide, although terbium(III) oxide (Tb₂O₃) can also be formed under specific atmospheric conditions.

Quantitative Data: Decomposition Stages of this compound Hydrate

The following tables summarize the quantitative data for the thermal decomposition of this compound hydrate. The data is primarily based on the seminal work of Sastry et al. (1966), who investigated the thermal decomposition of several rare earth carbonates.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound Hydrate

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) (Observed) | Weight Loss (%) (Calculated) | Evolved Species | Resulting Product |

| Dehydration | 25 - 250 | 11.5 | 11.6 | H₂O | Tb₂(CO₃)₃ |

| Oxycarbonate Formation | 250 - 450 | 14.2 | 14.1 | CO₂ | Tb₂O₂CO₃ |

| Oxide Formation | 450 - 600 | 7.1 | 7.1 | CO₂ | Tb₄O₇ |

Note: The calculated weight loss is based on the decomposition of Tb₂(CO₃)₃·3H₂O.

Table 2: Differential Thermal Analysis (DTA) Data for this compound Hydrate

| Peak Type | Peak Temperature (°C) | Associated Process |

| Endotherm | 180 | Dehydration |

| Exotherm | 380 | Decomposition to Oxycarbonate |

| Exotherm | 550 | Formation of Terbium Oxide |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent weight loss of this compound hydrate, identifying the distinct decomposition stages and the stoichiometry of the intermediate and final products.

Instrumentation: A thermogravimetric analyzer capable of controlled heating in a defined atmosphere.

Methodology:

-

A small, accurately weighed sample of this compound hydrate (typically 5-10 mg) is placed in an inert sample pan (e.g., platinum or alumina).

-

The sample is heated from ambient temperature to approximately 1000°C at a constant heating rate (e.g., 10°C/min).

-

The analysis is conducted under a controlled atmosphere, typically a continuous flow of an inert gas such as nitrogen or argon, to prevent side reactions. Air or oxygen can be used to study oxidative decomposition.

-

The weight of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (weight vs. temperature) is analyzed to identify the onset and completion temperatures of each decomposition step and the corresponding percentage weight loss.

Differential Thermal Analysis (DTA)

Objective: To identify the temperatures at which thermal events, such as phase transitions, dehydration, and decomposition, occur by measuring the temperature difference between the sample and a thermally inert reference.

Instrumentation: A differential thermal analyzer, often coupled with a TGA instrument (simultaneous TGA-DTA).

Methodology:

-

A small sample of this compound hydrate is placed in a sample holder, and an equal amount of a thermally inert reference material (e.g., calcined alumina) is placed in an identical holder.

-

Both the sample and the reference are heated at a constant rate under a controlled atmosphere.

-

The temperature difference (ΔT) between the sample and the reference is continuously measured and recorded as a function of the sample temperature.

-

Endothermic events (e.g., dehydration, decomposition) result in the sample temperature lagging behind the reference temperature, producing a downward peak in the DTA curve.

-

Exothermic events (e.g., crystallization, oxidation) cause the sample temperature to lead the reference temperature, resulting in an upward peak.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid products formed at different stages of the thermal decomposition.

Instrumentation: An X-ray diffractometer with a high-temperature attachment.

Methodology:

-

A sample of this compound is heated in the high-temperature chamber of the diffractometer to a specific temperature corresponding to a plateau in the TGA curve (i.e., after a decomposition step is complete).

-

The sample is held at this temperature while an X-ray diffraction pattern is recorded.

-

The process is repeated at different temperatures corresponding to each stable intermediate and the final product.

-

The obtained diffraction patterns are compared with standard diffraction data (e.g., from the ICDD database) to identify the crystal structure of each phase.

Visualization of the Decomposition Pathway

The following diagram illustrates the logical workflow of the thermal decomposition of this compound hydrate.

Terbium (III) Carbonate Hydrate: A Technical Guide for Researchers

CAS Number: 100587-96-0

This technical guide provides an in-depth overview of terbium (III) carbonate hydrate, a key inorganic compound in advanced materials science and biomedical research. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, synthesis and analysis protocols, and its burgeoning applications, particularly in the realm of bioimaging and as a precursor for functional nanoparticles.

Chemical and Physical Properties

Terbium (III) carbonate hydrate is a white, solid compound that is insoluble in water. It is a hydrated salt, with a variable number of water molecules in its structure. The compound is primarily utilized as a high-purity source of terbium for various applications and can be readily converted to other terbium compounds, such as the oxide, through calcination.

Identification and Purity

| Property | Value | Reference |

| CAS Number | 100587-96-0 | [1][2][3][4] |

| Molecular Formula | Tb₂(CO₃)₃·xH₂O | [1][2] |

| Anhydrous Molecular Weight | 497.88 g/mol | [1][2] |

| EC Number | 228-002-9 | |

| MDL Number | MFCD00149234 | |

| Purity (Metals Basis) | ≥ 99.9% | [1] |

Typical Impurity Profile (99.9% Purity)

The following table summarizes the typical levels of metallic impurities found in a 99.9% pure sample of terbium (III) carbonate hydrate, as determined by Inductively Coupled Plasma (ICP) analysis.

| Element | Concentration (ppm) | Element | Concentration (ppm) |

| Gd | 200 | Fe | 10 |

| Dy | 200 | Ni | 7 |

| Y | 70 | Sm | 5 |

| Ca | 70 | Er | 6 |

| Si | 20 | Ho | 10 |

| Na | < 1 | La | < 1 |

| Mg | < 1 | Ce | < 1 |

| Al | 1 | Pr | < 1 |

| K | 1 | Nd | < 1 |

| Ti | 1 | Eu | < 1 |

| V | < 1 | Tm | < 1 |

| Cr | < 1 | Yb | < 1 |

| Mn | 2 | Lu | < 1 |

| Co | < 1 | Pb | < 1 |

| Cu | < 1 | Th | < 0.4 |

| Zn | 2 | U | < 0.4 |

| Bi | < 1 |

ngcontent-ng-c4139270029="" class="ng-star-inserted">Source: Thermo Fisher Scientific, Certificate of Analysis

Experimental Protocols

Synthesis of Terbium (III) Carbonate Nanoparticles

This protocol describes a precipitation method for the synthesis of terbium (III) carbonate nanoparticles.

Materials:

-

Terbium (III) nitrate pentahydrate (Tb(NO₃)₃·5H₂O)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

Procedure:

-

Prepare a solution of terbium (III) nitrate in deionized water.

-

Prepare a separate solution of sodium carbonate in deionized water.

-

Under vigorous stirring, add the sodium carbonate solution dropwise to the terbium (III) nitrate solution.

-

A white precipitate of terbium (III) carbonate hydrate will form immediately.

-

Continue stirring the mixture for a predetermined time to ensure complete reaction and control particle size.

-

Collect the precipitate by centrifugation or filtration.

-

Wash the precipitate multiple times with deionized water to remove any unreacted precursors and byproducts.

-

Dry the resulting terbium (III) carbonate nanoparticles in an oven at a low temperature (e.g., 60-80 °C) to remove excess water.

Thermal Decomposition to Terbium Oxide Nanoparticles

Terbium (III) carbonate hydrate can be thermally decomposed to produce terbium oxide nanoparticles, which are often the desired material for many applications. This process is typically monitored using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

General Procedure:

-

Place a known amount of the dried terbium (III) carbonate hydrate powder into a crucible suitable for high-temperature applications.

-

Heat the sample in a furnace or TGA instrument under a controlled atmosphere (e.g., air or an inert gas like argon).

-

The decomposition generally proceeds in stages:

-

The final product is terbium (III,IV) oxide (Tb₄O₇), a dark brown to black powder.[6]

TGA/DSC Profile of a Mixed Rare Earth Carbonate: A study on mixed rare earth carbonates showed a strong endothermic peak around 70°C due to the evaporation of adsorbed water. The decomposition of the carbonate started after 300°C, with significant weight loss occurring up to 1000°C.[5] Complete conversion to oxides was achieved by holding the temperature at 850°C for one hour.[5]

Surface Functionalization of Terbium Oxide Nanoparticles for Bioimaging

This is a general protocol for the surface functionalization of terbium oxide nanoparticles to render them suitable for biological applications such as bioimaging.

Materials:

-

Terbium oxide (Tb₄O₇) nanoparticles

-

A coating agent (e.g., polyethylene glycol [PEG]-derived ligand)[7]

-

Appropriate solvents (e.g., chloroform, toluene, acetone, water)[7]

-

A base (e.g., triethylamine)[7]

Procedure:

-

Disperse the terbium oxide nanoparticles in a suitable organic solvent.

-

Add a solution of the PEG-derived ligand and a small amount of base to the nanoparticle dispersion.

-

Shake the mixture gently to facilitate the coating of the nanoparticles.

-

Dilute the mixture with additional solvents and water.

-

Separate the aqueous layer containing the now water-soluble, functionalized nanoparticles.

-

Remove any remaining organic solvents, for example, by using a rotary evaporator.

-

The resulting PEGylated terbium oxide nanoparticles will have improved colloidal stability in physiological media, making them suitable for in vivo applications.[7]

Applications in Drug Development and Research

The unique luminescent properties of terbium make it a valuable tool in biomedical research, particularly in the development of probes for bioimaging.

Luminescence Mechanism: The "Antenna Effect"

Terbium (III) ions themselves are poor absorbers of light. To achieve the bright green luminescence characteristic of terbium, they are often complexed with organic molecules known as "antennas" or "sensitizers". This process, known as the "antenna effect," is crucial for their application in bioimaging.

The mechanism involves the following steps:

-

Excitation: The organic antenna molecule absorbs incident light (typically UV) and is excited to a higher energy state.

-

Intersystem Crossing: The excited antenna molecule undergoes intersystem crossing to a triplet state.

-

Energy Transfer: The energy from the triplet state of the antenna is transferred to the terbium (III) ion, exciting it.

-

Emission: The excited terbium (III) ion relaxes to its ground state by emitting a photon, resulting in its characteristic green luminescence.

Bioimaging and Theranostics

Terbium-based nanoparticles are increasingly being explored for theranostics, an approach that combines therapy and diagnostics. Their strong luminescence allows for their use in various imaging modalities, including fluorescence imaging.[8] Furthermore, these nanoparticles can be functionalized to specifically target diseased tissues, such as tumors, for both imaging and targeted drug delivery. The antimicrobial properties of terbium nanoparticles are also under investigation.

Experimental Workflow for Bioimaging Probe Development

The development of a terbium-based bioimaging probe from terbium (III) carbonate hydrate follows a logical progression from basic material synthesis to a functional biological tool.

Safety and Handling

Terbium (III) carbonate hydrate is a hygroscopic solid. It should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. Care should be taken to avoid the formation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of terbium (III) carbonate hydrate for its application in research and development. Its role as a versatile precursor for functional nanomaterials positions it as a compound of significant interest for future innovations in materials science and medicine.

References

- 1. Terbium(III) carbonate, hydrate, 99.9% 100587-96-0 | Otto Chemie Pvt Ltd | India [ottokemi.com]

- 2. Terbium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]

- 3. strem.com [strem.com]

- 4. Terbium(3+) carbonate--water (2/3/1) | C3H2O10Tb2 | CID 57346090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Study on the calcination experiments of rare earth carbon... [degruyterbrill.com]

- 6. Terbium(III,IV) oxide - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Study on the calcination experiments of rare earth carbon... [degruyterbrill.com]

A Comprehensive Technical Guide to the Safety Data Sheet for Terbium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety data sheet (SDS) for terbium carbonate. The information is tailored for researchers, scientists, and professionals in drug development who may handle this compound. This document consolidates critical safety information, handling procedures, and regulatory data to ensure safe laboratory practices.

Chemical Identification and Physical Properties

This compound is a water-insoluble source of terbium that can be converted to other terbium compounds.[1] It is primarily used in phosphors for fluorescent lamps and as a high-intensity green emitter in projection televisions.[1]

| Property | Value | Source |

| Chemical Formula | Tb₂(CO₃)₃·xH₂O | [2][3] |

| CAS Number | 100587-96-0 | [2][3][4] |

| Molecular Weight | 497.88 g/mol (anhydrous) | [3][4] |

| Appearance | White solid, crystalline powder | [2][4][5] |

| Odor | Odorless | [2][5] |

| Solubility | Insoluble in water | [4] |

| Melting Point | Not available | [1][5] |

| Boiling Point | Not available | [1][5] |

| pH | Not available | [5] |

| Vapor Pressure | Not available | [5] |

| Vapor Density | Not applicable | [5] |

| Specific Gravity | Not available | [5] |

Hazard Identification and Classification

Based on available data, this compound is not classified as a hazardous substance.[2] However, some suppliers indicate potential hazards.

| Hazard Category | Classification | Precautionary Statements |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Note: Hazard classifications may vary between suppliers. Always refer to the specific SDS provided with the product.

GHS Hazard Classification Workflow

Caption: GHS Hazard Classification Workflow for this compound.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention if symptoms persist.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2][5] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[2][5] |

| Inhalation | Remove to fresh air. If symptoms occur, get medical attention.[2][5] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2][5] |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

Handling:

-

Wear personal protective equipment, including safety goggles and gloves.[5]

-

Ensure adequate ventilation to avoid dust formation and inhalation.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[5]

-

It is recommended to store under an inert atmosphere as the material is hygroscopic and air-sensitive.[2][5]

-

Keep away from moisture and oxidizing agents.[5]

Exposure Controls and Personal Protection

Currently, there are no established occupational exposure limits for this compound.[5] However, appropriate personal protective equipment should always be used.

| Protection Type | Recommendations |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[5] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[5] |

| Respiratory Protection | Under normal use conditions with adequate ventilation, no protective equipment is needed. If dust is generated, a particle filter is recommended.[5] |

Personal Protective Equipment (PPE) Workflow

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Stability and Reactivity

Reactivity:

-

Not known to be reactive under normal conditions.[5]

Chemical Stability:

Conditions to Avoid:

-

Exposure to moist air or water.[5]

Incompatible Materials:

-

Strong oxidizing agents.[5]

Hazardous Decomposition Products:

-

Thermal decomposition can lead to the release of irritating gases and vapors.[2]

Toxicological Information

Detailed toxicological studies for this compound are limited. The primary health hazards are considered to be related to physical irritation.

| Effect | Details |

| Acute Effects | No data available. |

| Chronic Effects | No data available. |

| Carcinogenicity | Not listed as a carcinogen by NTP, IARC, or OSHA.[6] |

| Most important symptoms and effects | None reasonably foreseeable.[2] |

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this compound are not detailed in the reviewed safety data sheets. The hazard classifications provided are generally based on data from similar compounds or professional judgment. For conducting specific toxicological assays, researchers should refer to established OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals, such as:

-

OECD 404: Acute Dermal Irritation/Corrosion

-

OECD 405: Acute Eye Irritation/Corrosion

-

OECD 403: Acute Inhalation Toxicity

Disposal Considerations

Dispose of this compound in accordance with local, state, and federal regulations. Do not allow the material to contaminate ground water systems or flush it into surface water or sanitary sewers.[2][5] Unused material should be disposed of as hazardous waste.

This guide is intended to provide a comprehensive overview of the safety information for this compound. It is not a substitute for the specific safety data sheet provided by the supplier. Always consult the SDS that accompanies the product before handling.

References

- 1. americanelements.com [americanelements.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Terbium(III) carbonate, hydrate, 99.9% 100587-96-0 | Otto Chemie Pvt Ltd | India [ottokemi.com]

- 4. Terbium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]

- 5. fishersci.com [fishersci.com]

- 6. tsapps.nist.gov [tsapps.nist.gov]

An In-depth Technical Guide to the Crystal Structure of Hydrated Terbium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrated terbium carbonate, with the general formula Tb₂(CO₃)₃·nH₂O, is a member of the lanthanide carbonate series. These compounds are of significant interest due to the luminescent properties of the terbium (Tb³⁺) ion, which exhibits a characteristic green emission under ultraviolet excitation. This property makes them valuable in various applications, including phosphors for lighting and displays, and as probes in biomedical imaging. A thorough understanding of the crystal structure of hydrated this compound is fundamental to controlling its synthesis, optimizing its properties, and exploring its potential in drug development, for instance, as a carrier or tracer. This technical guide provides a comprehensive overview of the crystal structure of hydrated this compound, based on available crystallographic data and analogies with isostructural compounds. It also details a standard experimental protocol for its synthesis and characterization.

Crystal Structure

The structure is characterized by a three-dimensional framework of Tb³⁺ ions coordinated to carbonate groups and water molecules. The carbonate ions act as bridging ligands, linking the terbium centers. The water molecules are also coordinated to the terbium ions and participate in a network of hydrogen bonds, which further stabilizes the crystal lattice.

Crystallographic Data

The following table summarizes the crystallographic data for tengerite-(Y), which is considered analogous to hydrated this compound.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnnm or Bb2₁m |

| Unit Cell Dimensions | a = 6.078 Å |

| b = 9.157 Å | |

| c = 15.114 Å | |

| Unit Cell Volume | 841.19 ų |

| Formula Units per Unit Cell (Z) | 4 |

| Calculated Density | 3.110 g/cm³ |

Experimental Protocols

Synthesis of Hydrated this compound

The synthesis of hydrated this compound is typically achieved through a precipitation reaction. The following protocol is a standard method for producing a crystalline powder of tengerite-type this compound.

Materials:

-

Terbium(III) chloride hexahydrate (TbCl₃·6H₂O)

-

Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

-

Deionized water

-

Ethanol

-

0.22 µm syringe filters

-

Beakers, magnetic stirrer, and stir bars

-

Centrifuge and centrifuge tubes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a 0.1 M solution of terbium(III) chloride by dissolving the appropriate amount of TbCl₃·6H₂O in deionized water. Filter the solution through a 0.22 µm syringe filter to remove any insoluble impurities.

-

Prepare a 0.5 M solution of sodium bicarbonate by dissolving NaHCO₃ in deionized water. Ensure the solution is fresh as sodium bicarbonate solutions can slowly decompose.

-

-

Precipitation:

-

Place a known volume of the terbium(III) chloride solution in a beaker and stir gently with a magnetic stirrer.

-

Slowly add the sodium bicarbonate solution dropwise to the terbium(III) chloride solution. A white precipitate of hydrated this compound will form immediately. The slow addition is crucial to promote the growth of larger, more well-defined crystals.

-

Continue adding the sodium bicarbonate solution until the precipitation is complete. An excess of the carbonate solution is typically used to ensure complete reaction of the terbium ions.

-

-

Aging the Precipitate:

-

After the addition is complete, continue stirring the suspension at room temperature for several hours (e.g., 2-4 hours). This aging process allows for the crystals to grow and the crystal structure to become more ordered.

-

-

Washing and Isolation:

-

Separate the precipitate from the supernatant by centrifugation.

-

Discard the supernatant and resuspend the solid in deionized water.

-

Repeat the centrifugation and washing steps several times to remove any unreacted starting materials and soluble byproducts.

-

Finally, wash the precipitate with ethanol to aid in the removal of water.

-

-

Drying:

-

Dry the final product in a drying oven at a low temperature (e.g., 40-60 °C) or in a vacuum desiccator at room temperature until a constant weight is achieved. Higher temperatures should be avoided to prevent dehydration and potential decomposition of the carbonate.

-

Characterization by Powder X-ray Diffraction (PXRD)

Instrumentation:

-

A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is typically used.

Sample Preparation:

-

The dried hydrated this compound powder is gently ground in an agate mortar to ensure a random orientation of the crystallites.

-

The powder is then mounted onto a sample holder.

Data Collection:

-

The PXRD pattern is typically collected over a 2θ range of 10-70° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

Data Analysis:

-

The resulting diffraction pattern is then compared with standard diffraction patterns from databases (such as the ICDD's PDF database) for tengerite-group minerals to confirm the crystal phase.

-

The unit cell parameters can be refined from the positions of the diffraction peaks using appropriate software.

Visualizations

Caption: Experimental workflow for the synthesis and characterization of hydrated this compound.

Caption: Logical relationship of hydrated this compound to the tengerite group and its crystal structure.

The Intricate Magnetic Behavior of Terbium Compounds: A Technical Guide for Researchers

An in-depth exploration of the synthesis, characterization, and unique magnetic phenomena of terbium-based materials, offering valuable insights for researchers, scientists, and professionals in drug development.

Terbium, a rare-earth element, is a cornerstone in the development of advanced magnetic materials. Its compounds exhibit a rich variety of fascinating magnetic properties, including high magnetic moments, complex magnetic ordering, single-molecule magnet behavior, and significant magnetocaloric effects. This technical guide provides a comprehensive overview of the magnetic properties of various terbium compounds, details the experimental methodologies for their synthesis and characterization, and presents key quantitative data in a structured format to facilitate comparison and further research.

Core Magnetic Properties of Terbium Compounds

The magnetic behavior of terbium compounds is primarily dictated by the 4f electrons of the terbium ion, typically in its +3 oxidation state (Tb³⁺). The large number of unpaired electrons and the significant orbital angular momentum of the Tb³⁺ ion contribute to its exceptionally large magnetic moment. This intrinsic property is the foundation for the diverse magnetic phenomena observed in terbium-based materials.

Magnetic Ordering and Moments

Terbium and its compounds display a range of magnetic ordering behaviors, from simple ferromagnetism to complex antiferromagnetic and helical structures. The ordering temperature, be it the Curie temperature (Tc) for ferromagnetic materials or the Néel temperature (Tₙ) for antiferromagnetic materials, is a critical parameter that defines the transition from a magnetically ordered state to a paramagnetic state.

Below is a summary of the magnetic ordering temperatures and magnetic moments for a selection of terbium compounds.

| Compound/Alloy | Magnetic Ordering Temperature (K) | Magnetic Moment (μB/Tb atom) | Type of Ordering |

| Terbium (elemental) | Tₙ = 230, Tc = 219 | 9.0 | Helical Antiferromagnetic, Ferromagnetic |

| TbFe₂Al₁₀ | Tₙ = 16.5 | - | Antiferromagnetic |

| TbCo₃B₂ | Tc ≈ 30 | - | Ferromagnetic |

| Tb(Pc)₂ (on Ag(111)) | Exhibits magnetic hysteresis at 3 K | - | Single-Molecule Magnet |

| Tb(NHAr*)₂ | Exhibits slow magnetic relaxation below 16 K | 5.10 (at 2 K) | Single-Molecule Magnet |

The Magnetocaloric Effect

The magnetocaloric effect (MCE) is a phenomenon where a magnetic material undergoes a temperature change upon the application or removal of a magnetic field. This property is the basis for magnetic refrigeration, a potentially more energy-efficient and environmentally friendly cooling technology. Terbium and its alloys are among the most promising materials for MCE applications due to their large magnetic moments and sharp magnetic transitions.

The table below presents magnetocaloric effect data for several terbium compounds.

| Compound | Peak Temperature (K) | Magnetic Field Change (T) | Maximum Entropy Change (-ΔSₘ J·kg⁻¹·K⁻¹) | Adiabatic Temperature Change (ΔTₐₖ K) |

| Terbium (bulk) | ~230 | 1.9 | 8.66 | 4.38[1] |

| TbCo₃B₂ | ~30 | 2 | 4.9 | 4.0[2] |

| TbCo₃B₂ | ~30 | 7 | 10.3 | 8.6[2] |

| Tb-based MOF | ~1.6 | 2 | 4.78 | - |

Experimental Protocols

A thorough understanding of the synthesis and characterization methods is crucial for the development and application of terbium-based magnetic materials. This section details common experimental protocols.

Synthesis of Terbium Compounds

The synthesis route significantly influences the structure and, consequently, the magnetic properties of terbium compounds.

1. Synthesis of Terbium(III) bis(phthalocyaninato) Single-Molecule Magnets (TbPc₂):

-

Precursors: A mixture of 1,2-dicyanobenzene, terbium(III) acetate tetrahydrate (Tb(OAc)₃·4H₂O), and 1,8-diazabicyclo[3][4]undec-7-ene (DBU) in 1-hexanol.[5]

-

Procedure:

-

The mixture is refluxed for an extended period (e.g., 42 hours).

-

The solution is cooled to room temperature.

-

The resulting precipitate is filtered.

-

The precipitate is washed with n-hexane to yield the TbPc₂ complex.[5]

-

2. On-Surface Synthesis of TbPc₂:

-

Substrate: A clean single-crystal surface, such as Ag(111), is prepared by cycles of ion bombardment and annealing in ultra-high vacuum (UHV).

-

Procedure:

-

A layer of metal-free phthalocyanine (2H-Pc) is deposited onto the substrate.

-

Terbium atoms are then evaporated onto the 2H-Pc layer at room temperature.

-

The metalation reaction occurs on the surface, forming TbPc₂ molecules.[6]

-

Magnetic Characterization: Vibrating Sample Magnetometry (VSM)

VSM is a widely used technique to measure the magnetic properties of materials as a function of an applied magnetic field and temperature.[7][8]

Detailed Experimental Protocol for Measuring a Magnetic Hysteresis Loop:

-

Sample Preparation:

-

A small, representative sample of the terbium compound is selected.

-

The sample is securely mounted on a sample holder using a non-magnetic adhesive or holder. The orientation of the sample with respect to the applied magnetic field is noted, especially for anisotropic materials.

-

-

Instrument Setup:

-

The VSM is calibrated using a standard reference material with a known magnetic moment (e.g., a pure nickel sphere).[8]

-

The sample holder with the mounted sample is inserted into the VSM.

-

The desired temperature for the measurement is set and allowed to stabilize.

-

-

Measurement Procedure:

-

The magnetic field is swept from zero to a maximum positive value, sufficient to magnetically saturate the sample.

-

The field is then swept down to a maximum negative value and back to the maximum positive value to complete the hysteresis loop.

-

At each field step, the sample is vibrated at a constant frequency, and the induced voltage in the pickup coils, which is proportional to the sample's magnetic moment, is measured.[7]

-

-

Data Analysis:

-

The raw data (voltage vs. magnetic field) is converted to magnetic moment (emu) vs. magnetic field (Oe or T).

-

Key parameters are extracted from the hysteresis loop:

-

Saturation Magnetization (Ms): The maximum magnetic moment achieved at high fields.

-

Remanence (Mr): The magnetic moment remaining when the applied field is reduced to zero.

-

Coercivity (Hc): The reverse magnetic field required to reduce the magnetization to zero.[9]

-

-

Visualizing Key Processes and Concepts

Diagrams are essential for understanding complex relationships in materials science. The following sections provide Graphviz diagrams to illustrate two important aspects of terbium compounds.

Grain Boundary Diffusion Process in Nd-Fe-B Magnets

The coercivity of Nd-Fe-B permanent magnets can be significantly enhanced by introducing terbium through a grain boundary diffusion process (GBDP). This process creates a core-shell structure where the outer layer of the Nd₂Fe₁₄B grains is enriched with terbium, increasing the magnetocrystalline anisotropy.

Caption: Workflow of the grain boundary diffusion process.

Crystal Field Splitting of the Tb³⁺ Ion

The magnetic properties of terbium compounds, particularly their anisotropy, are strongly influenced by the interaction of the Tb³⁺ ion's 4f electrons with the electric field generated by the surrounding ligands, known as the crystal field effect. This interaction lifts the degeneracy of the electronic energy levels.

Caption: Influence of crystal field on Tb³⁺ magnetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Magnetic hysteresis loop measurements using vibrating sample magnetometer (VSM) [bio-protocol.org]

- 4. Single-Molecule Magnets Based on Heteroleptic Terbium(III) Trisphthalocyaninate in Solvent-Free and Solvent-Containing Forms [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. Magnetic properties of on-surface synthesized single-ion molecular magnets - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06803A [pubs.rsc.org]

- 7. VSM - MSU Magnetic Nanostructures | Montana State University [physics.montana.edu]

- 8. Hysteresis Loop Measurements – Arkival Magnetics [arkival.com]

- 9. lakeshore.com [lakeshore.com]

fluorescence properties of terbium (III) ions

An In-depth Technical Guide to the Fluorescence Properties of Terbium (III) Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trivalent terbium ion (Tb³⁺) is a lanthanide element renowned for its unique and advantageous luminescence properties. Characterized by its distinct, sharp, and long-lived green emission, Tb³⁺ has become an invaluable tool in various scientific disciplines, including biomedical analysis, drug discovery, and materials science. Its large Stokes shift and long luminescence lifetime allow for time-resolved detection, a technique that effectively minimizes background interference from autofluorescent biological materials.

However, the direct excitation of the Tb³⁺ ion is inefficient due to its very low molar extinction coefficients, a consequence of the forbidden nature of f-f electronic transitions.[1][2] This guide provides a comprehensive overview of the core fluorescence properties of Tb³⁺, with a primary focus on the "antenna effect"—the critical mechanism of sensitized luminescence that overcomes its inherent limitations. We will delve into the spectroscopic characteristics, influencing factors, and detailed experimental protocols for harnessing the full potential of terbium luminescence.

Core Spectroscopic Properties of Tb³⁺

The luminescence of Tb³⁺ arises from electronic transitions within its partially filled 4f orbital. The ground state electron configuration of the Tb³⁺ ion is [Xe]4f⁸.[3] When excited, the ion relaxes through a series of characteristic, narrow emission bands.

The most prominent emission peaks correspond to transitions from the excited ⁵D₄ energy level to various sublevels of the ⁷F ground state manifold.[4][5] The key transitions are:

-

⁵D₄ → ⁷F₆ (~489 nm)

-

⁵D₄ → ⁷F₅ (~544 nm) - The most intense, hypersensitive transition responsible for the characteristic green color. [6][7]

-

⁵D₄ → ⁷F₄ (~585 nm)

-

⁵D₄ → ⁷F₃ (~620 nm)

These sharp, line-like emissions are a hallmark of lanthanide ions and are relatively insensitive to the immediate chemical environment, although their intensity can be greatly influenced by it.[2]

The Antenna Effect: Sensitized Luminescence

To overcome the poor absorption of Tb³⁺ ions, a strategy known as the "antenna effect" or sensitized luminescence is employed.[1][6] This process involves coordinating the Tb³⁺ ion with an organic molecule, or ligand, that acts as a light-harvesting antenna. The mechanism can be broken down into several key steps:

-

Ligand Excitation: The organic ligand, which possesses a strong absorption band (typically in the UV region), absorbs the excitation light, promoting it from its ground singlet state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited ligand rapidly undergoes intersystem crossing from the S₁ state to a lower-energy, metastable triplet state (T₁).

-

Energy Transfer (ET): If the energy of the ligand's triplet state (T₁) is suitably matched and slightly higher than the accepting resonance level of the Tb³⁺ ion (⁵D₄, ~20,500 cm⁻¹), the energy is transferred from the ligand to the metal ion.[4][5] This is typically a short-range Dexter exchange mechanism.[1]

-

Tb³⁺ Emission: The now-excited Tb³⁺ ion relaxes by emitting photons, producing its characteristic luminescence spectrum.

Caption: Figure 1: The Antenna Effect Mechanism.

The efficiency of this process is paramount for achieving bright luminescence and depends critically on the ligand's properties, such as its absorption coefficient, the efficiency of intersystem crossing, and the energy gap between its triplet state and the Tb³⁺ accepting level.[7]

Quantitative Luminescence Parameters

The performance of a Tb³⁺-based luminescent system is defined by several key quantitative parameters. The table below summarizes typical values found in the literature for various Tb³⁺ complexes.

| Parameter | Symbol | Typical Value Range | Significance | References |

| Excitation Wavelength | λex | 275 - 380 nm | Depends on the absorption maximum of the antenna ligand. | [4][8][9][10] |

| Major Emission Peak | λem | 544 - 548 nm | Corresponds to the hypersensitive ⁵D₄ → ⁷F₅ transition. | [4][10][11] |

| Luminescence Lifetime | τ | 0.2 - 2.0 ms | Long lifetime allows for time-resolved measurements to reject background fluorescence.[12] | [11][13][14] |

| Quantum Yield | Φ | 3% - 62% | Represents the efficiency of converting absorbed photons into emitted photons. Highly dependent on the ligand and environment. | [11][13][15] |

Factors Influencing Tb³⁺ Luminescence

The luminescent intensity and lifetime of Tb³⁺ complexes are highly sensitive to the local chemical environment. Understanding these factors is crucial for designing robust assays and materials.

-

Ligand Design: The choice of the primary "antenna" ligand is the most critical factor. Ligands such as β-diketonates, aromatic carboxylates, and those containing tryptophan are effective sensitizers.[1][8][10] The energy of the ligand's triplet state must be optimized—ideally 1850-2250 cm⁻¹ above the Tb³⁺ ⁵D₄ level—to ensure efficient energy transfer while minimizing back-transfer.[7]

-

Solvent and Quenching: Water molecules are efficient quenchers of Tb³⁺ luminescence because the high-energy O-H vibrations provide a non-radiative pathway for the excited ion to relax.[1] Therefore, measurements are often performed in organic solvents or by designing ligands that shield the metal ion from the solvent.

-

pH: The pH of the medium can significantly affect luminescence by altering the protonation state of the ligand, which in turn affects its ability to coordinate with the Tb³⁺ ion and transfer energy.[4][5] The optimal pH is typically in the neutral to slightly alkaline range (pH 7-8) to ensure complex formation and avoid precipitation of terbium hydroxide.[4][5]

-

Ancillary Ligands: In many systems, a secondary (ancillary) ligand, such as 1,10-phenanthroline (Phen) or 2,2'-bipyridine (bpy), is used.[8][13] These co-ligands can enhance luminescence by displacing quenching water molecules from the inner coordination sphere and providing additional shielding.[13]

Caption: Figure 2: Factors Influencing Tb³⁺ Luminescence.

Experimental Protocols

Synthesis of a Representative Tb³⁺ Complex

This protocol describes the general synthesis of a terbium(III) complex with a β-diketonate (as the antenna) and an ancillary ligand, adapted from literature procedures.[8][16]

-

Ligand Preparation: Dissolve the β-diketonate ligand (e.g., 2.1 mmol) in absolute ethanol. Add a stoichiometric amount of a base (e.g., 0.1 M NaOH) to deprotonate the ligand.

-

Ancillary Ligand Solution: In a separate flask, dissolve the ancillary ligand (e.g., 2,2'-bipyridine, 0.7 mmol) in absolute ethanol with stirring.

-

Mixing: Add the ancillary ligand solution to the β-diketonate solution and stir for 30 minutes.

-

Tb³⁺ Addition: Prepare a solution of terbium(III) chloride hexahydrate (TbCl₃·6H₂O, 0.7 mmol) in a minimal amount of water or ethanol. Add this solution dropwise to the mixed ligand solution.

-

Precipitation and Isolation: A precipitate of the Tb³⁺ complex should form. Stir the mixture for several hours to ensure complete reaction. Collect the solid product by vacuum filtration, wash with small portions of cold ethanol and water, and dry in a desiccator.

Luminescence Measurement

Measurements are typically performed using a spectrofluorometer capable of time-resolved detection.[10]

References

- 1. A cyclic peptide antenna ligand for enhancing terbium luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. WebElements Periodic Table » Terbium » properties of free atoms [winter.group.shef.ac.uk]

- 4. Terbium(III) as a Fluorescent Probe for Molecular Detection of Ascorbic Acid [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Tuning emissive color of trivalent terbium ion through environmental factors: optoelectronic insights from theoretical, spectral and computational stu ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05334F [pubs.rsc.org]

- 8. Synthesis and characterization of europium (III), terbium (III) complexes and their mixture for making white light emission powder | Emergent Scientist [emergent-scientist.edp-open.org]

- 9. biotium.com [biotium.com]

- 10. Terbium(III) Luminescence-Based Assay for Esterase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescence Lifetime Measurement [sigmaaldrich.com]

- 13. An intensive green emitting terbium complex using a newly designed aromatic hyperbranched polyester as an efficient antenna ligand - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 14. ias.ac.in [ias.ac.in]

- 15. mdpi.com [mdpi.com]

- 16. emergent-scientist.edp-open.org [emergent-scientist.edp-open.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Terbium Carbonate Nanoparticles for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of terbium carbonate nanoparticles, particularly focusing on their use in biomedical imaging and as carriers for drug delivery systems. The protocols detailed below are compiled from established methods for lanthanide nanoparticle synthesis and are intended to serve as a foundational guide for researchers.

Introduction

Terbium-based nanoparticles are gaining significant attention in the biomedical field due to their unique luminescent and magnetic properties.[1] Terbium (Tb³⁺) ions exhibit a characteristic bright green photoluminescence with a long lifetime, making them excellent candidates for bioimaging applications, offering high contrast and minimal autofluorescence interference.[2] Furthermore, the inherent properties of these nanoparticles can be leveraged for theranostic applications, combining diagnostic imaging with targeted drug delivery.[1] The synthesis of this compound (Tb₂(CO₃)₃) nanoparticles offers a versatile platform for developing novel diagnostic and therapeutic agents.

Synthesis of this compound Nanoparticles

Two primary methods for the synthesis of this compound nanoparticles are presented here: co-precipitation and hydrothermal synthesis. These methods allow for the control of particle size, morphology, and crystallinity, which are crucial for their biomedical applications.

Co-Precipitation Method

This method is a straightforward and cost-effective approach for producing this compound nanoparticles at room temperature. It involves the controlled mixing of a terbium salt solution with a carbonate source, leading to the precipitation of this compound nanoparticles.

Experimental Protocol: Co-Precipitation Synthesis

-

Preparation of Precursor Solutions:

-

Prepare a 0.1 M solution of terbium(III) nitrate nonahydrate (Tb(NO₃)₃·9H₂O) in deionized water.

-

Prepare a 0.15 M solution of sodium carbonate (Na₂CO₃) in deionized water.

-

-

Precipitation:

-

Place the terbium nitrate solution in a beaker and stir vigorously using a magnetic stirrer.

-

Slowly add the sodium carbonate solution dropwise to the terbium nitrate solution at a constant rate (e.g., 1 mL/min).

-

Continue stirring for 2 hours at room temperature to allow for the complete precipitation of this compound nanoparticles.

-

-

Washing and Collection:

-

Centrifuge the resulting white precipitate at 8000 rpm for 15 minutes.

-

Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

-

Repeat the centrifugation and resuspension steps three times to remove any unreacted precursors and byproducts.

-

Finally, wash the pellet with ethanol to aid in the drying process.

-

-

Drying:

-

Dry the final pellet in a vacuum oven at 60 °C for 12 hours to obtain a fine white powder of this compound nanoparticles.

-

Hydrothermal Method

The hydrothermal method offers better control over the crystallinity and morphology of the nanoparticles by carrying out the synthesis in a sealed vessel at elevated temperature and pressure.[3][4]

Experimental Protocol: Hydrothermal Synthesis

-

Preparation of Precursor Solution:

-

In a typical synthesis, dissolve 1 mmol of terbium(III) chloride hexahydrate (TbCl₃·6H₂O) and 3 mmol of urea (CO(NH₂)₂) in 40 mL of deionized water.

-

Stir the solution for 30 minutes to ensure complete dissolution.

-

-

Hydrothermal Reaction:

-

Transfer the solution into a 50 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to 180 °C for 12 hours.

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

-